![molecular formula C10H6ClN3O B1493716 6-Cloro-3H-pirimido[4,5-b]indol-4(9H)-ona CAS No. 1403589-25-2](/img/structure/B1493716.png)
6-Cloro-3H-pirimido[4,5-b]indol-4(9H)-ona
Descripción general
Descripción
6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one is a heterocyclic compound that merges features of both pyrimidine and indole structures. This unique architecture makes it significant in medicinal chemistry and synthetic organic chemistry. Typically, such compounds have potential biological activities due to their structural diversity.
Aplicaciones Científicas De Investigación
This compound is a point of interest in various scientific fields:
Chemistry
Used as a building block in the synthesis of complex organic molecules.
Acts as a ligand in coordination chemistry, forming complexes with metals.
Biology
Investigated for its interaction with various biomolecules, potentially as enzyme inhibitors.
Studies on its role in cellular pathways and mechanisms.
Medicine
Explored for its anti-cancer properties due to its ability to interfere with specific cellular processes.
Industry
Utilized in the development of materials with unique properties, such as conductive polymers.
Component in some advanced chemical sensors.
Mecanismo De Acción
Target of Action
The primary target of the compound 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one is the human hematopoietic stem cells (HSCs). This compound enhances the self-renewal of HSCs in vitro .
Mode of Action
6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one interacts with its targets, the HSCs, by enhancing their self-renewal. This interaction results in an increase in the number of HSCs .
Biochemical Pathways
The compound 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one affects the biochemical pathways related to the self-renewal of HSCs. The downstream effects of this interaction include an increase in the number of HSCs, which can potentially lead to improved treatment outcomes for conditions that require stem cell therapy .
Result of Action
The molecular and cellular effects of the action of 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one include enhanced self-renewal of HSCs. This leads to an increase in the number of these cells, which can be beneficial in stem cell therapy .
Análisis Bioquímico
Biochemical Properties
6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one plays a crucial role in biochemical reactions, particularly as an inhibitor of glycogen synthase kinase-3 beta. Glycogen synthase kinase-3 beta is an enzyme involved in various cellular processes, including glycogen metabolism and cell signaling pathways. The interaction between 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one and glycogen synthase kinase-3 beta involves binding to the ATP binding site of the enzyme, thereby inhibiting its activity . This inhibition has significant implications for the regulation of cellular processes and the potential treatment of diseases such as Alzheimer’s disease.
Cellular Effects
The effects of 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of glycogen synthase kinase-3 beta by 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one leads to alterations in the Wnt signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound has been shown to affect the expression of genes involved in neuroprotection and synaptic plasticity, highlighting its potential therapeutic benefits for neurodegenerative diseases.
Molecular Mechanism
The molecular mechanism of action of 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. At the molecular level, 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one binds to the ATP binding site of glycogen synthase kinase-3 beta, preventing the phosphorylation of its substrates . This inhibition disrupts the enzyme’s activity, resulting in downstream effects on cellular signaling pathways and gene expression. The compound’s ability to modulate these molecular interactions underscores its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one have been observed to change over time. Studies have shown that this compound exhibits stability under various conditions, with minimal degradation over extended periods . Long-term exposure to 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one has been associated with sustained inhibition of glycogen synthase kinase-3 beta activity, leading to prolonged effects on cellular function. These findings suggest that 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one maintains its biochemical activity over time, making it a viable candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound result in effective inhibition of glycogen synthase kinase-3 beta, leading to beneficial effects on cellular processes and disease models . At high doses, 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one may exhibit toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular functions. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound is metabolized primarily through hepatic pathways, involving enzymes such as cytochrome P450 . These metabolic processes affect the compound’s bioavailability and efficacy, with implications for its therapeutic use. Additionally, 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one may influence metabolic flux and metabolite levels, further contributing to its biochemical effects.
Transport and Distribution
The transport and distribution of 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with cellular transporters that facilitate its uptake and distribution to target sites . Once inside the cell, 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one accumulates in specific cellular compartments, where it exerts its biochemical effects. The compound’s distribution within tissues also influences its therapeutic potential and efficacy.
Subcellular Localization
The subcellular localization of 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one plays a critical role in its activity and function. This compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Post-translational modifications and targeting signals contribute to the precise localization of 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one, ensuring its effective inhibition of glycogen synthase kinase-3 beta and modulation of cellular processes. Understanding the subcellular distribution of this compound provides insights into its mechanism of action and therapeutic potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Route One: : One common synthetic method involves the condensation of 2-chloroaniline with isatoic anhydride, followed by a series of cyclization steps. The process usually requires catalysts such as trifluoroacetic acid.
Route Two: : Another route involves the use of 6-chloropurine derivatives, which undergo intramolecular cyclization in the presence of Lewis acids to yield 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one.
Industrial Production Methods: Industrial scale production might use optimized versions of the synthetic routes, often utilizing more cost-effective solvents and reagents, and employing high-throughput systems to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one can undergo various reactions, depending on the reagents and conditions used:
Types of Reactions:
Oxidation: : It can be oxidized to introduce more functional groups, enhancing its reactivity or potential biological activity.
Reduction: : Reduction reactions can modify the electron density on the ring structures, altering their chemical behavior.
Substitution: : The chloro group allows for nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.
Common Reagents and Conditions:
Oxidation: : Typically performed using oxidizing agents like potassium permanganate or nitric acid.
Reduction: : Common reducing agents include sodium borohydride or catalytic hydrogenation.
Substitution: : Nucleophiles such as amines or thiols can substitute the chloro group under mild conditions.
Major Products:
Oxidized or reduced derivatives with altered pharmacological properties.
Substituted analogs with potentially enhanced biological activity.
Comparación Con Compuestos Similares
Compared to other similar heterocyclic compounds:
6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one: stands out due to the unique combination of the chloro, pyrimido, and indole functionalities.
Similar Compounds: : Pyrrolo[2,3-d]pyrimidines, indolizines, and quinazolinones. Each of these has its own distinct properties and uses, but the 6-chloro group in this compound can significantly influence its reactivity and interaction with biological targets.
Conclusion
6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one is a fascinating compound with rich synthetic versatility and significant potential applications across various fields. Its unique structure facilitates a range of chemical reactions, making it an invaluable molecule in scientific research and industrial applications. As science advances, the full spectrum of its uses and mechanisms will undoubtedly continue to unfold.
Propiedades
IUPAC Name |
6-chloro-3,9-dihydropyrimido[4,5-b]indol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O/c11-5-1-2-7-6(3-5)8-9(14-7)12-4-13-10(8)15/h1-4H,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFXGUSQGSIRIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(N2)N=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



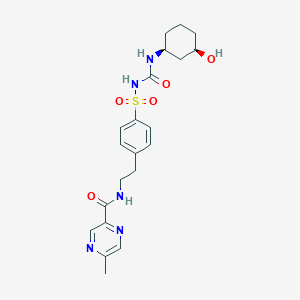
![3H-Pyrimido[4,5-B]indol-4(9H)-one](/img/structure/B1493637.png)
![1-{[(1-Hydroxybutan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493638.png)
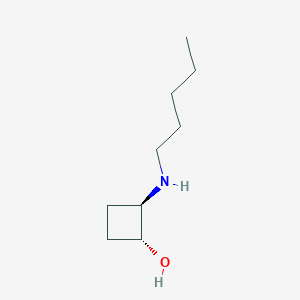

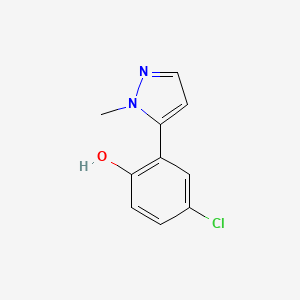
![4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-phenol](/img/structure/B1493647.png)
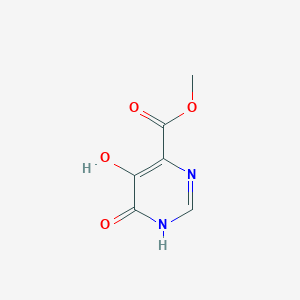
![1-({[2-(4-Fluorophenyl)ethyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1493649.png)
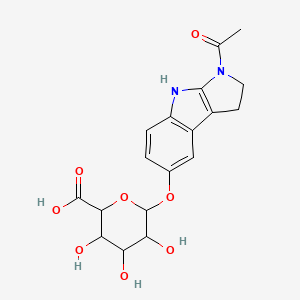
![trans-2-[(2-Hydroxyethyl)(phenyl)amino]cyclobutan-1-ol](/img/structure/B1493654.png)
![trans-2-[(2-Aminoethyl)amino]cyclobutan-1-ol](/img/structure/B1493655.png)
![1-{[(2-Ethoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493656.png)
